N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine
Description
N-[(5-Bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine is a synthetic organic compound characterized by a brominated thiophene moiety linked via a methylene group to a 1-methylpiperidin-4-amine scaffold. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such features are critical.
Properties
Molecular Formula |
C11H17BrN2S |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H17BrN2S/c1-14-6-4-9(5-7-14)13-8-10-2-3-11(12)15-10/h2-3,9,13H,4-8H2,1H3 |
InChI Key |
NFFXJKSKBXIBNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable method that can be adapted for industrial synthesis, given its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Compound (E)-N-((5-Bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine (3b)
- Structure : Replaces the piperidine ring with a pyridine ring and introduces an imine bond.
- Key Differences :
- The imine linkage (C=N) in 3b is more reactive than the amine linkage (C-NH) in the target compound, leading to susceptibility to hydrolysis under acidic or aqueous conditions (Table 2, ).
- Pyridine’s electron-deficient nature may reduce basicity compared to piperidine (pKa ~1–2 for pyridine vs. ~10–11 for piperidine), affecting solubility and target interactions.
- Applications : Used in Suzuki coupling reactions for synthesizing aryl/het-aryl derivatives, indicating utility in cross-coupling chemistry.
Piperazine and Piperidine Derivatives
(E)-N-((5-Bromothiophen-2-yl)methylene)-4-phenylpiperazin-1-amine ()
- Structure : Substitutes piperidine with a piperazine ring bearing a phenyl group.
- Key Differences: Piperazine’s additional nitrogen increases hydrogen-bonding capacity and alters conformational flexibility.
- Applications : Piperazine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier.
Fluorophenyl-Substituted Piperidines
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine (Pimavanserin Impurity 1, CAS 359878-47-0)
- Structure : Replaces bromothiophene with a 4-fluorophenyl group.
- Key Differences: Fluorine’s electronegativity enhances metabolic stability and aromatic ring polarity compared to bromothiophene.
- Applications : Used as an intermediate in the synthesis of pimavanserin, a serotonin receptor antagonist for Parkinson’s disease psychosis.
Heterocyclic Core Variations
CM-272 and CM-579 ()
- Structure: Quinoline derivatives with piperidine/pyrrolidine substituents.
- Key Differences: Quinoline’s planar structure enables intercalation with DNA or enzyme active sites, unlike the non-planar bromothiophene.
- Applications : Dual inhibitors of G9a and DNMTs in cancer therapy.
Physicochemical and Pharmacokinetic Comparison
| Property | This compound | N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine | (E)-N-((5-Bromothiophen-2-yl)methylene)-4-phenylpiperazin-1-amine |
|---|---|---|---|
| Molecular Weight | ~287.2 g/mol | 222.3 g/mol | ~357.3 g/mol |
| ClogP (Estimated) | ~2.8 | ~2.1 | ~3.5 |
| pKa (Amine) | ~10.5 | ~10.2 | ~9.8 (piperazine N) |
| Aromatic Substituent | 5-Bromothiophene | 4-Fluorophenyl | 5-Bromothiophene + Phenylpiperazine |
| Metabolic Stability | Moderate (bromine may slow oxidation) | High (fluorine resists oxidation) | Low (imine bond susceptible to hydrolysis) |
Biological Activity
N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine, with CAS number 1096878-42-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperidine derivatives that have been studied for their pharmacological properties, including their roles in modulating various biological pathways.
Chemical Structure and Properties
- Molecular Formula: C11H17BrN2S
- Molecular Weight: 289.23 g/mol
- Purity: Typically available at 97% or higher purity levels.
The compound features a bromothiophene moiety, which is known for contributing to the biological activity of various drugs, particularly in the context of anti-inflammatory and anticancer therapies.
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anti-inflammatory Effects: Compounds with thiophene rings have been shown to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties: The structural features of piperidine derivatives often correlate with cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the ability of similar compounds to induce apoptosis in tumor cells by targeting critical signaling pathways such as AKT/mTOR.
- Neuroprotective Effects: Some derivatives are being explored for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 8.7 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for further development into anticancer agents.
Case Studies
-
Study on Anti-inflammatory Activity:
A study evaluated the anti-inflammatory properties of related compounds in a rat model of adjuvant arthritis. The results indicated that these compounds significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential therapeutic application for inflammatory diseases. -
Neuroprotective Study:
Another investigation assessed the neuroprotective effects of similar piperidine derivatives in models of oxidative stress-induced neuronal damage. The results showed a marked reduction in cell death and preservation of mitochondrial function, indicating that these compounds could be beneficial in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
